2,2-Dibromopropane
CAS No.: 594-16-1
Cat. No.: VC3702463
Molecular Formula: C3H6Br2
Molecular Weight: 201.89 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 594-16-1 |
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Molecular Formula | C3H6Br2 |
Molecular Weight | 201.89 g/mol |
IUPAC Name | 2,2-dibromopropane |
Standard InChI | InChI=1S/C3H6Br2/c1-3(2,4)5/h1-2H3 |
Standard InChI Key | ARITXYXYCOZKMU-UHFFFAOYSA-N |
SMILES | CC(C)(Br)Br |
Canonical SMILES | CC(C)(Br)Br |
Boiling Point | 115.0 °C |
Introduction
Physical and Chemical Properties
Physical Properties
2,2-Dibromopropane exists as a clear colorless to light yellow liquid under standard conditions . Its physical properties have been well-documented through various analytical methods and are summarized in the following table:
The relatively high boiling point of 2,2-Dibromopropane indicates its low volatility compared to smaller halogenated compounds, which is an important consideration for laboratory handling and storage conditions . The significant density of approximately 1.8 g/cm³ is characteristic of brominated organic compounds, reflecting the substantial atomic weight contribution of the two bromine atoms .
Chemical Properties
The chemical behavior of 2,2-Dibromopropane is largely determined by the presence of two bromine atoms attached to the central carbon atom. This geminal dibromo arrangement creates a reactive center that can participate in various organic transformations .
The carbon-bromine bonds in 2,2-Dibromopropane are polarized due to the electronegativity difference between carbon and bromine, making these bonds susceptible to nucleophilic attack. This reactivity pattern enables the compound to undergo substitution reactions, elimination reactions, and various coupling processes that are valuable in synthetic organic chemistry .
In terms of stability, the compound is relatively stable under normal conditions but may decompose when exposed to strong bases, reducing agents, or elevated temperatures. The chemical properties of 2,2-Dibromopropane make it particularly suitable for use as an intermediate in multistep organic syntheses, where controlled reactivity is essential .
Synthesis Methods
Several methods have been developed for the synthesis of 2,2-Dibromopropane, each with specific advantages depending on the available starting materials and desired scale of production.
Synthesis from Propyne and Hydrogen Bromide
One of the most efficient and straightforward approaches to synthesizing 2,2-Dibromopropane involves the reaction of propyne (methylacetylene) with hydrogen bromide (HBr) . This reaction proceeds according to Markovnikov's rule and occurs in two distinct steps:
First step: CH₃−C≡CH + HBr → CH₃−C(Br)=CH₂
Second step: CH₃−C(Br)=CH₂ + HBr → CH₃−C(Br)₂−CH₃
In this reaction sequence, the first equivalent of HBr adds across the triple bond to form a vinyl bromide intermediate (2-bromopropene). Subsequently, the second equivalent of HBr adds to the double bond, resulting in the formation of 2,2-Dibromopropane as the final product .
This synthetic approach is particularly valuable because it follows predictable regioselectivity patterns and typically provides good yields of the desired product under appropriate reaction conditions.
Synthesis from Ethyl Bicyclic Phosphite and Acetone
Another documented method for synthesizing 2,2-Dibromopropane involves the reaction of ethyl bicyclic phosphite with acetone in the presence of bromine . The procedure follows these general steps:
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Ethyl bicyclic phosphite (3.5g, 0.025 mole) and acetone (1.5g, 1.9ml, 0.025 mole) are dissolved in 30ml benzene
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The solution is cooled to 5°C using an ice bath
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Bromine (4g, 0.025 mole) is added dropwise while stirring with a magnetic stirrer
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After bromine addition is complete, the solution is stirred for an additional half hour in cold conditions
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The reaction mixture is then analyzed for the presence of 2,2-Dibromopropane
This synthetic method has been reported to produce 2,2-Dibromopropane with a yield of approximately 31%, based on gas chromatographic analysis . While the yield is moderate, this approach offers an alternative synthetic route that may be preferable in certain laboratory settings or when particular precursors are readily available.
Applications and Uses
Despite its relatively simple structure, 2,2-Dibromopropane serves several important functions in chemical research and synthesis.
Organic Synthesis Applications
The primary application of 2,2-Dibromopropane is as a reagent or intermediate in organic synthesis . Its geminal dibromo structure makes it particularly useful for:
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Preparation of substituted alkenes through elimination reactions
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Synthesis of cyclopropane derivatives
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Introduction of functional groups through nucleophilic substitution of one or both bromine atoms
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Generation of carbene intermediates under appropriate conditions
One specific documented application includes the formation of dimethyl isopropenylsuccinate as a by-product in reactions involving 2,2-Dibromopropane . This illustrates its potential utility in the synthesis of complex organic molecules containing functional groups derived from the original geminal dibromo structure.
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